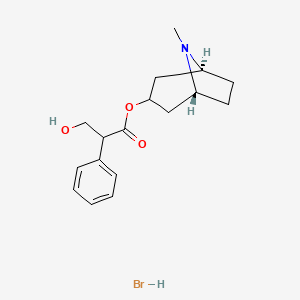

8-Methyl-8-azabicyclo(3.2.1)octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)

Description

Historical Context and Evolution of Atropine (B194438) Alkaloid Research

The story of atropine is deeply rooted in the historical use of plants from the Solanaceae family. Extracts from plants like Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane) have been utilized for centuries for both medicinal and cosmetic purposes. eajem.comresearchgate.net Ancient Egyptians, including Cleopatra, are said to have used extracts from the Egyptian henbane to dilate their pupils for aesthetic appeal. eajem.comwikipedia.org Similarly, during the Renaissance, Italian women used the juice of Atropa belladonna berries for the same purpose, leading to the name "belladonna," which translates to "beautiful woman." eajem.com

The scientific investigation into these plant extracts began in earnest in the 19th century. The German chemist Friedlieb Ferdinand Runge was among the first to study the mydriatic (pupil-dilating) effects of belladonna extracts. eajem.com A pivotal moment in the history of atropine research occurred in 1831 when the German pharmacist Heinrich F. G. Mein successfully isolated the pure crystalline form of the active compound, which he named atropine. wikipedia.orgebsco.combiomedpharmajournal.org The complete chemical synthesis of atropine was later achieved by the German chemist Richard Willstätter in 1901. eajem.comwikipedia.org

The late 19th century saw significant advancements in understanding the pharmacological effects of atropine. In 1867, Bezold and Bloebaum demonstrated that atropine could block the cardiac effects of vagal nerve stimulation. eajem.com This was followed by Heidenhain's discovery in 1872 that atropine prevented salivary secretion induced by chorda tympani stimulation. eajem.combiomedpharmajournal.org These early studies laid the groundwork for understanding atropine's role as a muscarinic receptor antagonist.

| Milestone | Year | Researcher/Event | Significance |

| Ancient Use | Last century B.C. | Egyptians (e.g., Cleopatra) | Use of henbane extracts for pupil dilation. eajem.comwikipedia.org |

| Renaissance Use | Renaissance Period | Italian women | Use of Atropa belladonna for cosmetic pupil dilation. eajem.com |

| Early Scientific Study | 19th Century | Friedlieb Ferdinand Runge | Pharmacological study of belladonna extracts. eajem.com |

| Isolation of Atropine | 1831 | Heinrich F. G. Mein | First isolation of pure crystalline atropine. wikipedia.orgebsco.combiomedpharmajournal.org |

| First Synthesis | 1901 | Richard Willstätter | First chemical synthesis of atropine. eajem.comwikipedia.org |

| Vagal Blockade Discovery | 1867 | Bezold and Bloebaum | Showed atropine blocked cardiac effects of vagal stimulation. eajem.com |

| Antisecretory Effect Discovery | 1872 | Heidenhain | Found atropine prevented salivary secretion. eajem.combiomedpharmajournal.org |

Significance of Atropine Hydrobromide as a Research Compound

Atropine hydrobromide's importance in research stems from its function as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.comncats.io It binds to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), thereby blocking the effects of the neurotransmitter acetylcholine. ncats.iodrugbank.com This property makes it an essential tool for elucidating the physiological and pathological roles of the muscarinic cholinergic system.

The hydrobromide salt of atropine is often used in research due to its stability and solubility in water. chemicalbook.com In research settings, atropine hydrobromide is used to investigate a wide range of biological processes, from neurotransmission in the central and peripheral nervous systems to the regulation of smooth muscle contraction and glandular secretion. ncats.ioinchem.org

The inhibitory action of atropine hydrobromide on muscarinic receptors is concentration-dependent and reversible. ncats.io This allows researchers to study the consequences of transiently blocking cholinergic signaling pathways. For instance, in studies on human pulmonary veins, atropine hydrobromide has been shown to inhibit acetylcholine-induced relaxations, providing insights into the cholinergic regulation of vascular tone. medchemexpress.comimmunomart.com

| Receptor Subtype | Atropine's Action | Research Implications |

| M1 | Antagonist | Studying cognitive processes and neuronal excitability. ncats.io |

| M2 | Antagonist | Investigating cardiac function and presynaptic inhibition. ncats.io |

| M3 | Antagonist | Researching smooth muscle contraction and glandular secretion. ncats.io |

| M4 | Antagonist | Exploring its role in the central nervous system and potential for treating neurological disorders. medchemexpress.com |

| M5 | Antagonist | Investigating its function in the central nervous system, particularly in relation to dopamine (B1211576) release. ncats.io |

Overview of Key Research Domains for Atropine Hydrobromide

The broad-spectrum antagonistic activity of atropine hydrobromide at muscarinic receptors has led to its use in numerous research domains.

Ophthalmology: In ophthalmological research, atropine is extensively studied for its mydriatic and cycloplegic (paralysis of accommodation) effects. journaljammr.comresearchgate.net These properties are utilized in research to understand the mechanisms of eye growth and the development of myopia (nearsightedness). nih.gov Studies have shown that atropine can inhibit myopia progression in animal models, and this effect is believed to be mediated through a non-accommodative mechanism involving the retina and choroid. nih.gov Research has also demonstrated that atropine can abolish the choroidal thinning induced by hyperopic retinal defocus, suggesting a mechanism by which it may control eye growth. nih.gov

Neurology: In the field of neurology, atropine hydrobromide is used to investigate the role of the cholinergic system in various brain functions and neurological disorders. For example, research has explored the effects of anticholinergic drugs like atropine on neurotensin (B549771) concentrations in different brain regions, providing insights into the interactions between cholinergic and other neurotransmitter systems. nih.gov Studies have also investigated the potential neuroprotective effects of muscarinic receptor antagonists in conditions like cerebral ischemia. cellmolbiol.org

Toxicology: Atropine hydrobromide is a critical research compound in toxicology, particularly in the study of organophosphate and carbamate (B1207046) poisoning. wikipedia.orginchem.org These compounds are potent inhibitors of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of muscarinic receptors. wikipedia.orgresearchgate.net Research focuses on the efficacy of atropine in counteracting the toxic effects of these agents by blocking the overstimulated receptors. inchem.org Experimental studies in animal models, such as mice, have been conducted to compare the efficacy of atropine sulfate (B86663) and scopolamine (B1681570) hydrobromide in modifying the lethal dose (LD50) of organophosphates like malathion. researchgate.net

| Research Domain | Application of Atropine Hydrobromide | Key Research Findings |

| Ophthalmology | Investigation of myopia control mechanisms. | Atropine inhibits experimental myopia progression and abolishes hyperopic defocus-induced choroidal thinning. nih.gov |

| Neurology | Study of cholinergic system in brain function and disease. | Used to probe interactions between cholinergic and other neurotransmitter systems and investigate neuroprotection. nih.govcellmolbiol.org |

| Toxicology | Research on antidotes for organophosphate and carbamate poisoning. | Atropine effectively blocks overstimulated muscarinic receptors, counteracting the toxic effects of acetylcholinesterase inhibitors. wikipedia.orginchem.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNSFSBCMCXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982651 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-03-6, 6415-90-3 | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atropine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacology and Molecular Mechanisms of Atropine Hydrobromide

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Atropine's principal mechanism of action is the inhibition of muscarinic acetylcholine receptors. hhs.gov It acts as an antagonist, binding to these receptors but not activating them, thereby preventing acetylcholine from eliciting its normal physiological response. hhs.gov This action underpins its various effects on tissues and organs innervated by postganglionic cholinergic nerves. hhs.govdrugbank.com

Binding Affinity and Selectivity at Muscarinic Receptors

Atropine (B194438) is recognized as a non-specific muscarinic antagonist, demonstrating affinity for all five subtypes of muscarinic receptors (M1-M5). drugbank.comwikipedia.orgnih.gov Its lack of selectivity means it binds to these receptor subtypes with relatively similar high affinity. Research has quantified this binding affinity using various metrics. For instance, studies have reported a pKi value of approximately 8.7 for atropine's general antimuscarinic activity. nih.gov In specific tissues, an apparent dissociation equilibrium constant (a measure of affinity) of 0.4–0.7 nM was determined for the atropine-muscarinic receptor complex in the human iris sphincter muscle. nih.govdocumentsdelivered.com Other studies have reported IC50 values, which measure the concentration of an antagonist required to inhibit 50% of a specific response, as low as 0.39 nM for the human M4 receptor. medchemexpress.com

| Parameter | Value | Receptor/Tissue | Source |

|---|---|---|---|

| pKi | ~8.7 | General Muscarinic Receptors | nih.gov |

| Dissociation Constant (Kd) | 0.4-0.7 nM | Human Iris Sphincter | nih.gov |

| IC50 | 0.39 nM | Human M4 Receptor | medchemexpress.com |

| pA2 | 8.03 | Human Forearm Vasculature | ahajournals.org |

Competitive and Reversible Antagonism Mechanisms

Atropine functions as a competitive and reversible antagonist at muscarinic receptors. drugbank.comwikipedia.orgnih.govnih.gov "Competitive" signifies that atropine binds to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine. walshmedicalmedia.com By occupying this binding site, it physically blocks acetylcholine and other choline esters from accessing and activating the receptor. drugbank.comwalshmedicalmedia.com

The antagonism is "reversible," meaning that the binding of atropine to the receptor is not permanent. drugbank.comnih.govwalshmedicalmedia.com The actions of atropine can be overcome by increasing the local concentration of acetylcholine at the receptor sites. drugbank.com This can be achieved, for example, through the administration of anticholinesterase agents, which inhibit the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synaptic cleft. drugbank.com

Receptor Subtype (M1, M2, M3, M4, M5) Engagement and Specificity Research

As a non-selective antagonist, atropine engages with all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). drugbank.comwikipedia.org While it does not show significant preference for any single subtype, the physiological effects of its blockade are dependent on the location and function of these different receptors. For example, atropine's cardiac effects, such as increasing heart rate, are primarily due to its antagonism of M2 receptors located on the sinoatrial and atrioventricular nodes of the heart. wikipedia.orgcvpharmacology.com Its ability to cause vasodilation in certain vascular beds is linked to the blockade of M3 receptors. ahajournals.org

Research into the long-term effects of atropine administration has revealed that the body can adapt to the continuous blockade of these receptors. A study involving 14-day administration of atropine in rats found a significant up-regulation (an increase in the number) of specific muscarinic receptor subtypes in the cerebral cortex and dorsal hippocampus. The density of M1, M3, and M4 receptors increased significantly, with the M3 subtype showing the most substantial rise. nih.gov This differential regulation suggests a complex adaptive response to chronic muscarinic antagonism. nih.gov

| Receptor Subtype | Percentage Increase in Density | Significance | Source |

|---|---|---|---|

| M1 | 19% | P < .05 | nih.gov |

| M2 | 9% | Not Significant | nih.gov |

| M3 | 69% | P < .001 | nih.gov |

| M4 | 11% | P < .05 | nih.gov |

| M5 | 65% | Not Significant | nih.gov |

Neurotransmission Modulation Research

Atropine modulates neurotransmission by directly interfering with the signaling pathway of acetylcholine at the post-synaptic membrane of effector organs.

Effects on Postganglionic Cholinergic Nerve Activity

Atropine antagonizes the effects of acetylcholine released from postganglionic parasympathetic nerves. drugbank.com These nerves innervate tissues such as smooth muscle, cardiac muscle, and exocrine glands. drugbank.com By blocking the muscarinic receptors on these effector cells, atropine inhibits the "rest and digest" functions of the parasympathetic nervous system. wikipedia.org A key example is its effect on the heart, where it blocks the M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes. cvpharmacology.com This action opposes the heart rate-slowing effects of the vagus nerve, leading to an increased heart rate. cvpharmacology.com

Interestingly, research has also shown that atropine can modulate the activity of other parts of the autonomic nervous system. In isolated heart preparations, atropine was found to augment the release of the neurotransmitter noradrenaline from sympathetic nerves. nih.gov This suggests that atropine blocks an inhibitory muscarinic mechanism that normally exists on sympathetic nerve endings, demonstrating a cross-talk between the cholinergic and adrenergic systems. nih.gov

Interactions with Endogenous Acetylcholine and Choline Esters

The interaction between atropine and endogenous acetylcholine is a classic example of competitive antagonism. hhs.gov Atropine does not prevent the release of acetylcholine from nerve terminals, but rather competes with it for the binding sites on the muscarinic receptors of the effector cells. hhs.gov The outcome of this competition depends on the relative concentrations of the agonist (acetylcholine) and the antagonist (atropine).

This dynamic is the basis for overcoming atropine's effects by increasing acetylcholine levels. drugbank.com Studies have also investigated the relationship between atropine and the precursors of acetylcholine. Research has shown that atropine can decrease acetylcholine concentrations in certain brain regions, and that pre-administration of choline, the precursor to acetylcholine, can prevent these atropine-induced changes. nih.gov This highlights that the availability of the endogenous neurotransmitter can modify the central effects of atropine. nih.gov The antagonistic relationship is sometimes used therapeutically, where atropine is employed to counteract the effects of excessive cholinergic stimulation. drugs.com

Research on Antagonism Reversal by Acetylcholinesterase Inhibitors

Atropine hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors. This antagonism can be surmounted by increasing the concentration of acetylcholine at the receptor sites. Acetylcholinesterase inhibitors, such as neostigmine (B1678181), edrophonium, and pyridostigmine, serve this purpose by preventing the breakdown of acetylcholine, thereby elevating its levels in the synaptic cleft. clinicalgate.comopenanesthesia.orgmhmedical.com This mechanism is fundamental in clinical settings, particularly in anesthesiology for the reversal of neuromuscular blockade. clinicalgate.comnih.gov

Acetylcholinesterase inhibitors are administered to reverse the effects of non-depolarizing neuromuscular blocking agents. However, their action is not limited to the nicotinic receptors at the neuromuscular junction; they also enhance acetylcholine's effects at muscarinic receptors, leading to significant side effects. openanesthesia.orgmhmedical.com These muscarinic effects include bradycardia, increased salivation, bronchospasm, and increased gastrointestinal motility. clinicalgate.comnih.gov

To counteract these undesirable effects, an antimuscarinic agent like atropine hydrobromide is co-administered with the acetylcholinesterase inhibitor. mhmedical.comnih.govfrontiersin.org Atropine selectively blocks these muscarinic effects without significantly affecting the desired nicotinic action at the neuromuscular junction, allowing for a smoother recovery from anesthesia. clinicalgate.com For instance, when neostigmine is used for reversal, atropine is given to prevent the associated bradycardia. nih.gov Similarly, edrophonium is often paired with atropine to mitigate its muscarinic side effects. mhmedical.comdrugs.com

Research has shown that the timing and rate of injection of the atropine-neostigmine mixture can influence the cardiovascular response, particularly the heart rate. A slower injection over several minutes may lessen the initial tachycardia often seen with rapid administration. nih.gov Furthermore, studies in animal models have indicated that atropine can reverse the tetanic fade—a gradual decrease in muscle response during sustained stimulation—induced by acetylcholinesterase inhibitors. nih.gov This suggests a role for presynaptic muscarinic receptors in a negative feedback loop that modulates acetylcholine release, which is influenced by atropine. nih.gov

| Acetylcholinesterase Inhibitor | Primary Clinical Use | Common Muscarinic Side Effects | Rationale for Atropine Co-administration |

|---|---|---|---|

| Neostigmine | Reversal of non-depolarizing neuromuscular blockade nih.gov | Bradycardia, hypersalivation, bronchospasm nih.gov | To selectively block muscarinic side effects, particularly bradycardia openanesthesia.orgnih.gov |

| Edrophonium | Reversal of non-depolarizing neuromuscular blockade mhmedical.com | Bradycardia, increased secretions, bronchoconstriction drugs.com | To prevent or minimize the muscarinic cholinergic effects caused by edrophonium drugs.com |

| Pyridostigmine | Reversal of non-depolarizing neuromuscular blockade mhmedical.com | Bradycardia, increased secretions | To counteract unwanted muscarinic effects clinicalgate.com |

Systemic Pharmacodynamic Investigations

Cardiovascular System Modulations

Atropine hydrobromide exerts significant effects on the cardiovascular system primarily through its blockade of muscarinic M2 receptors in the heart. cvpharmacology.com This action antagonizes the parasympathetic (vagal) influence on the heart, leading to changes in heart rate and conduction. cvpharmacology.comnursingcenter.com

The vagus nerve provides the primary parasympathetic innervation to the sinoatrial (SA) node, the heart's natural pacemaker, and the atrioventricular (AV) node, which controls the conduction of electrical impulses from the atria to the ventricles. nursingcenter.com Acetylcholine released by the vagus nerve acts on M2 receptors, slowing the SA node's firing rate and decreasing conduction velocity through the AV node. cvpharmacology.com

Atropine competitively blocks these M2 receptors, thereby inhibiting vagal effects. nursingcenter.comrcemlearning.co.uk This leads to an increase in the automaticity of the SA node and enhances conduction through the AV node. medscape.compropals.iogpnotebook.com Electrophysiological studies have demonstrated that atropine reduces the effective and functional refractory periods of the AV node, making it more sensitive to the drug's effects than the atria. nih.gov This facilitation of AV nodal conduction is a key mechanism in its therapeutic use for certain types of bradycardia and AV block. medscape.comdroracle.ai However, atropine is generally not effective for infranodal blocks (e.g., Mobitz type II or third-degree block with a wide QRS complex) as these occur below the level of significant vagal influence. rcemlearning.co.ukmedscape.comdroracle.ai

In a resting state, the heart is under a significant degree of vagal tone, which maintains a relatively low resting heart rate. cvpharmacology.com By blocking this parasympathetic influence, atropine allows for sympathetic activity to predominate, resulting in an accelerated heart rate (tachycardia). nursingcenter.compropals.ioyoutube.com This effect is central to atropine's role as the first-line treatment for symptomatic bradycardia. rcemlearning.co.ukpropals.iodroracle.ai The complete vagal blocking effect is thought to be achieved with a sufficient dose, preventing reflex vagal cardiac slowing. rcemlearning.co.ukrxlist.com Studies on exercise physiology have shown that vagal blockade with atropine significantly reduces the initial rapid increase in heart rate at the onset of exercise, underscoring the role of vagal withdrawal in cardiac acceleration. nih.gov

A peculiar and well-documented phenomenon is the paradoxical slowing of the heart rate that can occur with low concentrations of atropine. rcemlearning.co.ukrxlist.comnih.gov Instead of the expected tachycardia, a transient bradycardia may be observed. epomedicine.com

Several mechanisms have been proposed to explain this effect. One leading hypothesis suggests a central vagotonic effect, where low-dose atropine acts on muscarinic receptors (possibly M1) within the central nervous system that control vagal outflow, leading to a temporary increase in parasympathetic stimulation to the heart. epomedicine.com This central effect is then overridden by the peripheral muscarinic blockade at the SA node as the drug concentration increases. epomedicine.com Another proposed mechanism involves the blockade of presynaptic M1 autoreceptors on vagal nerve endings that normally inhibit acetylcholine release. Blocking these receptors could transiently increase acetylcholine release, causing a brief period of bradycardia before the postsynaptic M2 receptor blockade takes full effect. researchgate.net This paradoxical effect is more likely to occur with doses below 0.5 mg and has led to recommendations for administering higher initial doses in clinical emergencies. rcemlearning.co.ukepomedicine.com Research has shown that while the SA node response to atropine is bimodal (slowing at low doses, accelerating at high doses), the AV node consistently shows accelerated conduction across all dose ranges. nih.gov

Ocular System Pharmacodynamics

When applied topically to the eye, atropine hydrobromide acts as a potent antagonist of muscarinic receptors in the iris sphincter muscle and the ciliary muscle. globalrx.comnih.gov This blockade of parasympathetic stimulation results in two primary effects: mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation, the ability to focus on near objects). youtube.comglobalrx.commedcraveonline.com

The iris sphincter muscle is responsible for constricting the pupil (miosis) under parasympathetic control. By blocking this action, atropine allows the sympathetically controlled radial dilator muscle to act unopposed, resulting in mydriasis. youtube.comglobalrx.com The ciliary muscle, when contracted by parasympathetic stimulation, allows the lens to become more convex for near vision. Atropine's blockade of the ciliary muscle leads to its relaxation, flattening the lens and fixing the eye for far vision, which is the state of cycloplegia. youtube.commedcraveonline.com

The onset of mydriasis after administration of a 1% solution occurs within 30-40 minutes, with the maximal effect on pupil diameter being a more than twofold increase. globalrx.comfda.gov Cycloplegia also develops rapidly. fda.gov The duration of these effects is notably long, with cycloplegic effects lasting up to two weeks and pupil diameter taking up to 12 days to return to normal. globalrx.comfda.gov Research into lower concentrations has shown a dose-dependent effect on both pupil size and accommodation, with even low doses causing statistically significant changes. nih.govreviewofmm.comresearchgate.net

| Parameter | Atropine Concentration | Observed Effect | Onset/Duration |

|---|---|---|---|

| Mydriasis (Pupil Dilation) | 1% | Maximum pupil diameter of 8.3 mm (2.5-fold increase) fda.gov | Onset: 30-40 minutes; Duration: Up to 12 days globalrx.comfda.gov |

| Cycloplegia (Accommodation Paralysis) | 1% | Paralysis of the ciliary muscle, loss of near focus globalrx.com | Duration: Up to two weeks globalrx.com |

| Pupil Dilation & Accommodation Loss | 0.01% | Average pupil size increase of 0.95 mm; Accommodation reduction of 5.23 D reviewofmm.com | Effects noted after two weeks of nightly use reviewofmm.com |

| 0.02% | Average pupil size increase of 1.65 mm; Accommodation reduction of 9.28 D reviewofmm.com | Effects noted after two weeks of nightly use reviewofmm.com | |

| 0.03% | Average pupil size increase of 2.16 mm; Accommodation reduction of 9.32 D reviewofmm.com | Effects noted after two weeks of nightly use reviewofmm.com |

Secretory Gland Inhibition

Atropine hydrobromide acts as a potent inhibitor of secretions from various exocrine glands, including the salivary and bronchial glands. hhs.govrhochistj.org This action is a direct result of its antagonism of muscarinic receptors, particularly the M1 and M3 subtypes, which are prevalent in these glands. mdpi.com By competitively blocking the binding of acetylcholine to these receptors, atropine inhibits the parasympathetic signals that stimulate gland secretion. hhs.govmdpi.com

This inhibitory effect leads to a marked reduction in the production of saliva, causing dry mouth, and a decrease in bronchial secretions. rhochistj.orgmdpi.com The reduction in salivary flow can be significant; one study noted that an oral dose of atropine demonstrated an 84.3% maximum reduction in salivary flow in healthy adults. mdpi.com While the primary impact on sputum volume may be linked to reduced salivary content, some evidence suggests a direct inhibitory effect on bronchial gland secretion as well. nih.gov This anti-secretory property is utilized to reduce excessive salivation (sialorrhea) and to dry secretions in the respiratory tract. droracle.aipediatriconcall.com

Gastrointestinal System Effects

Atropine hydrobromide significantly impacts the gastrointestinal (GI) system by reducing smooth muscle motility and delaying gastric emptying. hhs.govnih.gov These effects are mediated by the blockade of muscarinic receptors located on the smooth muscle cells of the intestinal wall and stomach. scielo.br This antagonism of acetylcholine inhibits parasympathetically-induced contractions of the GI tract. hhs.gov

Studies have demonstrated that atropine strongly inhibits gastric emptying of liquids and reduces antroduodenal motor activity. nih.govresearchgate.net For instance, research on the effects of hypoglycemia, which normally accelerates gastric emptying, found that cholinergic muscarinic blockade with atropine inhibits this increase. nih.gov The median time to empty 50% of a liquid meal (T50) was significantly prolonged in the presence of atropine during hypoglycemia. nih.gov Atropine also markedly reduces the occurrence of sporadic pressure waves in the ileum. houstonmethodist.org While the primary effect is inhibitory, some in-vitro studies have shown that very high concentrations of atropine can directly stimulate intestinal smooth muscle, though this is not its primary mechanism of action in clinical use. nih.gov

Table 3: Effect of Atropine on Gastric Emptying During Hypoglycemia

| Condition | Treatment | Median T50* for Liquid Phase (minutes) | Median T50* for Solid Phase (minutes) |

|---|---|---|---|

| Normoglycemia | Saline | 24.9 | 26.8 |

| Hypoglycemia | Saline | 8.1 | 43.1 |

| Hypoglycemia | Atropine | 40.7 | 111.4 |

*T50: Time for 50% of the meal to empty from the stomach. Data from a study in healthy subjects. nih.gov

Central Nervous System Activities

As a tertiary amine, atropine can cross the blood-brain barrier and exert effects on the central nervous system (CNS). ed.ac.uk The nature of these effects is dose-dependent. youtube.com At typical clinical doses, atropine can cause mild stimulation of the medulla and higher cerebral centers, which may manifest as mild central vagal excitation. hhs.gov

Low doses have been shown to increase the excitability of the medullary cardiovascular (vasomotor) center, suggesting that a cholinergic inhibitory pathway normally restrains this center's response to stimuli. nih.gov In contrast, toxic doses lead to more pronounced central excitation, which can result in restlessness, irritability, disorientation, hallucinations, and delirium. youtube.com With extremely high doses, this initial stimulation is followed by depression, which can progress to coma and respiratory failure. youtube.com

Table 4: Central Nervous System Effects of Atropine

| Dose Level | Observed CNS Effects |

|---|---|

| Therapeutic/Low | Mild vagal excitation; stimulation of medulla and higher cerebral centers. hhs.gov Increased excitability of the medullary cardiovascular center. nih.gov |

| Toxic/High | Prominent central excitation: restlessness, irritability, disorientation, hallucinations, delirium. youtube.com |

| Extreme/Overdose | Initial stimulation followed by depression, coma, and respiratory failure. youtube.com |

CNS Penetration and Associated Pharmacological Effects

Atropine hydrobromide, a tertiary amine, readily crosses the blood-brain barrier, allowing it to exert significant pharmacological effects on the central nervous system (CNS). mdpi.comed.ac.uk Its ability to penetrate the CNS is a key characteristic that distinguishes it from quaternary amine anticholinergics like glycopyrrolate, which poorly cross this barrier. mhmedical.com Following administration, atropine achieves significant levels in the CNS within 30 minutes to an hour. wikipedia.org This rapid uptake is due to its chemical structure, which allows it to pass through the lipid membranes of the brain's endothelial cells. mdpi.com

Once in the CNS, atropine acts as a competitive, reversible antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). wikipedia.orgdrugbank.com By blocking the action of the neurotransmitter acetylcholine at these receptors, atropine inhibits the parasympathetic nervous system's influence on the brain. ed.ac.ukyoutube.com This blockade leads to a state of central cholinergic inhibition, which manifests in a range of dose-dependent physiological and psychological effects. nih.gov

At therapeutic doses, atropine can cause mild stimulation of the medulla and higher cerebral centers. nih.govhhs.gov This can result in an increased rate and depth of breathing, which is thought to be a consequence of bronchiolar dilatation rather than a direct central stimulant effect. nih.gov However, even at low doses (less than 0.5 mg), atropine can produce a paradoxical slowing of the heart rate, which is presumed to be a result of a central action in the CNS. wikipedia.org

As the dose increases, the central effects become more pronounced. nih.gov These can progress from mild restlessness and fatigue to more significant symptoms such as confusion, disorientation, hallucinations, and delirium. nih.govfda.gov The classic signs of a toxic dose of atropine are often summarized by the mnemonic: "mad as a hatter, red as a beet, dry as a bone, blind as a bat, and hot as a hare," which in part describes the central nervous system effects of delirium and hallucinations. wikipedia.org With very high doses, the initial CNS stimulation is followed by depression, leading to coma, circulatory collapse, and respiratory failure. drugbank.comnih.gov

The electroencephalogram (EEG) can show changes following atropine administration. Intravenous injection of atropine has been observed to cause a reduction in the electrical activity of the brain in some individuals, characterized by a decrease in voltage and frequency, sometimes resembling the early stages of sleep. physiology.org

Research on Neurological and Behavioral Responses

The central anticholinergic activity of atropine hydrobromide has been the subject of extensive research to understand its impact on neurological and behavioral functions, particularly cognition and memory. Studies in humans and animals have consistently demonstrated that atropine can impair various aspects of cognitive performance in a dose-dependent manner. nih.gov

Research has shown that atropine can negatively affect attention, learning, and memory. nih.gov For instance, studies have reported impairment in tasks requiring rapid performance with few errors. dtic.mil A meta-analysis of several studies concluded that atropine administration is associated with significant cognitive impairment when compared to a placebo. nih.gov

Effects on Cognitive Performance

Human studies have utilized various cognitive tests to assess the impact of atropine. Performance on tasks such as coding, grammatical reasoning, and digit recall has been shown to be impaired at certain doses. dtic.milnih.gov One study found that while a 1.5 mg dose of atropine had no detectable effect on performance, higher doses of 3.0 mg and 6.0 mg resulted in impairments in both the accuracy and speed of performance on a computerized test battery that included measures of logical reasoning, short-term memory, and rapid arithmetic. nih.gov These effects generally appeared around 1.5 hours after administration and resolved within 7 to 9 hours. nih.gov

| Cognitive Test | Atropine Dose | Observed Effect on Performance | Reference |

| Coding | 2 mg (repeated) | Impaired (problems attempted per minute) | dtic.mil |

| Grammatical Reasoning | 2 mg (repeated) | Impaired (problems attempted per minute) | dtic.mil |

| Pattern Comparison | 0.5 mg | Impaired (problems wrong per minute, first time only) | dtic.mil |

| Logical Reasoning | 3.0 mg (occasionally), 6.0 mg (reliably) | Impaired (accuracy and speed) | nih.gov |

| Short-term Memory | 3.0 mg (occasionally), 6.0 mg (reliably) | Impaired (accuracy and speed) | nih.gov |

| Rapid Arithmetic | 3.0 mg (occasionally), 6.0 mg (reliably) | Impaired (accuracy and speed) | nih.gov |

Impact on Memory and Learning

The cholinergic system is known to play a crucial role in memory and learning processes. By blocking muscarinic receptors, atropine has been used as a pharmacological tool to induce a model of cognitive dysfunction in both animal and human studies. nih.gov

In animal models, atropine has been shown to impair memory retrieval of well-consolidated avoidance responses in mice. nih.gov Research suggests that atropine does not erase the memory trace itself but rather produces a temporary inability to retrieve the stored information. nih.gov Studies in rats have also demonstrated that atropine can disrupt spatial navigation and cognitive function, effects which could be reversed by pretreatment with an antidote. longdom.orgresearchgate.net

In human studies, the effects on memory can be selective. One study investigating the effects of a 1 mg intravenous dose of atropine in patients with dementia found that while orientation, visual reproduction, and associative learning were not affected, digit span and logical memory were selectively impaired in patients with Alzheimer's disease. nih.govtau.ac.il This suggests that cholinergic dysfunction is a key factor in certain memory deficits. tau.ac.il

Behavioral and Neurological Manifestations

Beyond cognitive tests, research has documented a range of behavioral and neurological responses to atropine. These can include:

Drowsiness and fatigue physiology.org

Restlessness and irritability nih.gov

Ataxia (difficulty with coordination and walking a straight line) physiology.org

Dysmetria (inability to judge distance or scale) physiology.org

Disturbance of speech drugs.com

These effects are directly linked to atropine's antagonism of muscarinic receptors in various brain regions responsible for motor control, alertness, and sensory processing. The severity and manifestation of these responses are highly dependent on the administered dose. nih.gov

| Neurological/Behavioral Response | Observed with Atropine Administration | Reference |

| Drowsiness | Yes | physiology.org |

| Restlessness | Yes (especially with toxic doses) | nih.gov |

| Ataxia | Yes | physiology.org |

| Disorientation | Yes (with toxic doses) | nih.gov |

| Hallucinations | Yes (with toxic doses) | nih.gov |

| Impaired Logical Memory | Yes (selective impairment) | nih.govtau.ac.il |

| Impaired Digit Span | Yes (selective impairment) | nih.govtau.ac.il |

Synthesis, Biosynthesis, and Structural Elucidation Research

Biosynthetic Pathways of Tropane (B1204802) Alkaloids

Atropine (B194438) is a tropane alkaloid naturally found in various members of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger. eajem.comsemanticscholar.org It exists as a racemic mixture of (–)-hyoscyamine and (+)-hyoscyamine, with the levorotatory enantiomer, (–)-hyoscyamine, being the biologically active form. mdpi.comnih.gov The biosynthesis of atropine is a complex process that originates in the roots of the plant. nih.gov Racemization of the naturally synthesized (–)-hyoscyamine to atropine can occur during extraction processes or under specific conditions like extreme pH or high temperatures. mdpi.com

The biosynthesis of the tropane alkaloid skeleton involves precursors from two primary metabolic pathways: L-ornithine (or L-arginine) for the tropane ring and L-phenylalanine for the tropic acid moiety. eajem.comsemanticscholar.orgmdpi.com

The initial steps involve the conversion of L-ornithine to putrescine, which is then N-methylated to form N-methylputrescine. mdpi.com This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). mdpi.comnih.gov N-methylputrescine is subsequently deaminated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, a key intermediate for the tropane ring.

The tropic acid portion of atropine is derived from L-phenylalanine. eajem.comsemanticscholar.orgwikipedia.org Phenylalanine undergoes transamination to form phenylpyruvic acid, which is then reduced to phenyl-lactic acid. eajem.comsemanticscholar.orgwikipedia.org

The tropane ring and the tropic acid precursor are then joined. Tropinone, a central intermediate, is stereospecifically reduced by the enzyme tropinone reductase I (TRI) to produce tropine (B42219) (3α-hydroxytropane). mdpi.comnih.gov Tropine is then esterified with tropic acid (derived from phenyllactic acid) to form an intermediate called littorine. eajem.commdpi.com This esterification is catalyzed by littorine synthase. mdpi.com

A subsequent intramolecular rearrangement, initiated by a P450 enzyme, converts littorine into hyoscyamine aldehyde. eajem.comwikipedia.org Finally, a dehydrogenase reduces the aldehyde to yield (–)-hyoscyamine, which upon racemization forms atropine. eajem.comsemanticscholar.orgwikipedia.org Another key enzyme, hyoscyamine 6β-hydroxylase (H6H), can further metabolize hyoscyamine in some plant species. mdpi.comnih.gov

Key Enzymes in Atropine Biosynthesis

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine. mdpi.comnih.gov | Putrescine | N-methylputrescine |

| Tropinone Reductase I | TRI | Stereospecifically reduces tropinone to tropine. mdpi.comnih.gov | Tropinone | Tropine |

| Littorine Synthase | - | Esterifies tropine with tropic acid. mdpi.com | Tropine, Tropic Acid | Littorine |

| Cytochrome P450 Enzyme | - | Initiates the rearrangement of littorine. eajem.comwikipedia.org | Littorine | Hyoscyamine aldehyde |

| Dehydrogenase | - | Reduces hyoscyamine aldehyde to (–)-hyoscyamine. eajem.comwikipedia.org | Hyoscyamine aldehyde | (–)-Hyoscyamine |

| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the hydroxylation and epoxidation of hyoscyamine. nih.govbiocyclopedia.com | Hyoscyamine | 6β-Hydroxyhyoscyamine, Scopolamine (B1681570) |

Chemical Synthesis Methodologies

The chemical synthesis of atropine has evolved significantly from early total synthesis efforts to modern, efficient continuous flow protocols.

The first total synthesis of atropine was accomplished by the German chemist Richard Willstätter in 1901. eajem.comwikipedia.orgbris.ac.uk At that time, without modern spectroscopic techniques, synthesis served as the ultimate proof of a molecule's structure. bris.ac.uk Willstätter's approach targeted tropinone, a degradation product of both atropine and cocaine, as the key intermediate. bris.ac.uk

Once tropinone was obtained, it was reduced to tropine. The synthesis was then completed by the esterification of tropine with tropic acid. bris.ac.ukranzco.edu The tropic acid itself, which introduces the stereocenter into the atropine molecule, was synthesized separately and resolved from its racemic mixture. bris.ac.uk

In recent years, continuous flow chemistry has been applied to the synthesis of atropine, offering advantages in terms of efficiency, safety, and scalability over traditional batch processes. nih.govresearchgate.net

A two-step flow synthesis was demonstrated by Bédard et al. in 2017. nih.gov

Step 1: Esterification of tropine with phenylacetyl chloride in dimethylformamide at 100°C.

Step 2: An aldol addition of formaldehyde to the resulting tropine ester, also at 100°C, to form atropine. nih.gov

Comparison of Atropine Synthesis Methodologies

| Methodology | Key Features | Reagents/Intermediates | Yield | Reference |

|---|---|---|---|---|

| Willstätter Synthesis (1901) | First total synthesis; lengthy multi-step batch process. | Tropinone, Tropic acid | ~1% overall | bris.ac.uk |

| Robinson-Schöpf Synthesis | One-pot synthesis of tropinone. | Succinaldehyde, Methylamine, Acetone dicarboxylic acid | Up to 90% (for tropinone) | bris.ac.uk |

| Bédard et al. Flow Synthesis (2017) | Two-step continuous flow process with in-line separation. | Tropine, Phenylacetyl chloride, Formaldehyde | 22% overall | nih.gov |

| Dai et al. Flow Synthesis (2015) | Total synthesis in flow with advanced in-line purification. | Tropine, Phenylacetyl chloride, Formaldehyde | >98% purity | researchgate.netmit.edu |

The core structure of atropine is an ester formed from the alcohol tropine and the carboxylic acid, tropic acid. The synthesis of atropine itself is fundamentally an esterification reaction. bris.ac.ukranzco.edu This can be achieved by reacting tropine with tropic acid, often in the presence of a strong acid like hydrochloric acid to act as a catalyst, a process known as Fischer esterification. eajem.comranzco.edumasterorganicchemistry.com

In the context of analysis and derivatization, the carboxylic acid group of tropic acid or the hydroxyl group of tropine can be targeted. Carboxylic acids can be converted into various derivatives for analytical purposes, such as for chromatography. This often involves activation of the carboxylic acid, for example, by using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which facilitates coupling to amines or other nucleophiles. thermofisher.com While this is a general strategy for carboxylic acids, specific derivatization of atropine's tropic acid moiety would require prior hydrolysis of the ester bond. The hydroxyl group on the tropic acid side chain of atropine can also be a site for derivatization reactions.

Advanced Structural Characterization and Stereochemical Research

Atropine is the racemic form of hyoscyamine, meaning it is an equimolar mixture of two enantiomers: (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine. mdpi.comnih.gov The stereocenter responsible for this chirality is located at the alpha-carbon of the tropic acid moiety. bris.ac.uk The biological activity is almost exclusively associated with the (S)-(-)-enantiomer.

The three-dimensional structure of the tropane ring system is a key feature of atropine. X-ray analysis of tropine hydrobromide has confirmed that the six-membered ring of the bicyclic tropane skeleton adopts a stable chair conformation. researchgate.net This stereochemical arrangement is crucial for its interaction with biological targets.

Investigation of Racemic Mixtures and Isomeric Activity

Atropine is a tropane alkaloid that exists as a racemic mixture of two enantiomers: dextro-hyoscyamine (d-hyoscyamine) and levo-hyoscyamine (l-hyoscyamine). The naturally occurring form of the alkaloid in plants, such as those from the Solanaceae family, is l-hyoscyamine. However, the process of extraction from these botanical sources often leads to racemization, resulting in the formation of atropine. This racemization can be facilitated by heat or the presence of basic conditions during the extraction procedure.

The differential activity of the isomers is a consequence of their stereospecific interactions with muscarinic acetylcholine (B1216132) receptors. Atropine acts as a non-selective, competitive antagonist at M1, M2, and M3 muscarinic receptor subtypes, with high affinity (Ki = 1–10 nM) mdpi.com. While l-hyoscyamine is a potent antagonist at these receptors, d-hyoscyamine displays significantly lower affinity and, in some cases, is practically devoid of activity at relevant concentrations. For example, one study noted that while R-(+)-hyoscyamine (d-hyoscyamine) is a fairly potent analgesic, S-(-)-hyoscyamine (l-hyoscyamine) is completely devoid of such activity, illustrating the distinct pharmacological profiles of the two enantiomers researchgate.net.

The separation and quantification of these enantiomers are crucial for pharmaceutical applications and have been achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC) researchgate.net. These analytical methods are essential for controlling the quality of pharmaceutical preparations and for studying the pharmacokinetics and pharmacodynamics of the individual isomers.

Table 1: Comparative Activity of Atropine Isomers

| Isomer | Relative Activity/Potency | Receptor Interaction |

|---|---|---|

| l-hyoscyamine | Approximately 70 times more active than d-hyoscyamine in inhibiting sweating. dtic.mil | Potent antagonist at muscarinic acetylcholine receptors. |

| Exhibits 98% of the anticholinergic power of atropine. wikipedia.org | ||

| d-hyoscyamine | Significantly less active than l-hyoscyamine. | Weak antagonist at muscarinic acetylcholine receptors. |

| Devoid of analgesic activity observed in the R-(+) isomer. researchgate.net |

Conformational Analysis of Tropane Derivatives

The three-dimensional structure and conformational flexibility of atropine and related tropane derivatives are critical determinants of their interaction with muscarinic receptors. The core of these molecules is the tropane ring, a bicyclic [3.2.1] system. X-ray analysis of tropine hydrobromide has revealed that the piperidine ring within the tropane structure adopts a chair conformation. In this conformation, the N-methyl group is predominantly found in an equatorial position.

Conformational analysis of atropine has been extensively studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and dipole moment measurements. These studies have provided detailed insights into the spatial arrangement of the different functional groups. For instance, it has been shown that a cis conformation exists between the C=O bond of the ester group and the tropanyl group nih.gov.

Further NMR studies have indicated that the Ph-CH(CH2OH)-CO- grouping in atropine exists in an equilibrium between two conformations, while a third conformational isomer can be excluded nih.gov. This conformational equilibrium is significant as it influences the distance between key pharmacophoric elements. The distance between the nitrogen atom of the tropane ring and the carbonyl group of the ester has been determined to be between 4.5 and 5.0 Å nih.gov. This distance is crucial for the binding of atropine to the cholinergic receptor.

The crystal structure of atropine sulfate (B86663) monohydrate provides further details on its solid-state conformation. In the crystal lattice, the two independent hyoscyamine cations exhibit different conformations, although these conformations have similar energies. One of the cations is in a conformation that is close to the minimum-energy conformation. The protonated nitrogen atoms in both cations participate in hydrogen bonding with the sulfate anion, and the hydroxyl groups are also involved in hydrogen bonding, either with the sulfate anion or with the water molecule of hydration.

Table 2: Selected 1H and 13C NMR Chemical Shifts for Atropine

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 64.850 |

| C5 | - | 64.737 |

| C6 | - | 25.870 |

| C7 | - | 25.611 |

| C2/C4 | - | 37.036 |

| N-CH3 | 2.692 | 41.176 |

| C=O | - | 175.799 |

| CH (tropic acid) | 3.968 | 56.265 |

| C (phenyl) | - | 137.868 |

| CH2OH | 4.194, 3.968 | 64.839 |

| Phenyl CH | 7.408 | 131.869, 130.962, 130.888 |

| H3 | 5.061 | - |

Pharmacokinetic and Metabolic Research of Atropine Hydrobromide

Absorption and Distribution Dynamics

The systemic availability and distribution of atropine (B194438) hydrobromide are governed by its physicochemical properties, which facilitate its movement across biological membranes following administration through various routes.

Atropine is readily absorbed from multiple sites of administration, leading to rapid systemic circulation. Following oral administration, the compound is well absorbed from the gastrointestinal tract, primarily the upper small intestine, with approximately 90% of a dose being absorbed. hhs.gov It achieves peak plasma concentrations within about one hour. hhs.govmdpi.com

Intramuscular (IM) injection also results in rapid and effective absorption, with peak plasma concentrations observed within 30 minutes, which are comparable to those achieved after intravenous administration. hhs.govfda.goviaea.org The bioavailability of atropine is approximately 50% after intramuscular administration and about 50-60% following oral intake. mdpi.comdrugbank.com

Other routes also lead to significant systemic absorption. Ophthalmic application of atropine results in systemic absorption through the conjunctiva and lacrimal drainage system. nih.gov Sublingual administration of a 1.0 mg dose has been shown to have a bioavailability of approximately 60% relative to an intravenous dose. nih.govresearchgate.net

| Administration Route | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) |

|---|---|---|

| Oral | ~50-60% | ~1 hour |

| Intramuscular (IM) | ~50% | ~30 minutes |

| Intravenous (IV) | 100% (by definition) | Immediate |

| Sublingual | ~60% (relative to IV) | Not specified |

| Ophthalmic | Variable systemic absorption | ~28 minutes |

Once absorbed, atropine is widely distributed throughout the body's tissues and fluids. hhs.govfda.govdrugbank.com The apparent volume of distribution has been reported to range from 1.0 to 3.0 L/kg, indicating extensive tissue uptake. mdpi.comdrugbank.comnih.gov

Blood-Brain Barrier: Atropine readily crosses the blood-brain barrier. mdpi.com As a lipid-soluble tertiary amine, it achieves significant concentrations in the central nervous system (CNS) within 30 to 60 minutes after administration, which accounts for its central pharmacologic effects. wikipedia.orgoup.com

Placental Barrier: Research has consistently shown that atropine rapidly and completely crosses the placental barrier to enter fetal circulation after both intravenous and intramuscular administration to the mother. fda.govnih.govoup.comnih.govfda.govnih.gov However, studies have noted that the drug is not found in the amniotic fluid. nih.govnih.gov

Milk: Trace amounts of atropine are secreted into breast milk, indicating it can pass the blood-milk barrier. hhs.govnih.govfda.gov

The binding of atropine to plasma proteins is moderate and has been reported to range from 14% to 44%. hhs.govdrugbank.comnih.govnih.gov This binding is considered saturable within a concentration range of 2 to 20 μg/mL. drugbank.comnih.gov

Studies have identified inter-individual variability in the pharmacokinetics of atropine, notably between genders. In females, the area under the curve (AUC) and maximum concentration (Cmax) have been observed to be approximately 15% higher than in males. hhs.govdrugbank.comfda.gov Furthermore, the elimination half-life of atropine appears to be slightly shorter in females. hhs.govfda.gov

Biotransformation and Metabolic Pathways

The biotransformation of atropine is a critical determinant of its duration of action and elimination from the body.

Atropine is primarily metabolized in the liver. hhs.govdrugbank.comnih.gov The principal metabolic reaction is enzymatic hydrolysis of the ester linkage, which breaks the molecule down into tropine (B42219) and tropic acid. drugbank.comethz.chresearchgate.netresearchgate.net This process is carried out by enzymes such as atropine esterase and microsomal mono-oxygenases. fda.gov Additionally, butyrylcholinesterase found in human plasma has been shown to slowly hydrolyze atropine. mdpi.com The metabolism of atropine can be inhibited by organophosphate compounds. fda.govdrugbank.comnih.gov

Following biotransformation, several metabolites are formed. The major metabolites identified in human urine are noratropine, atropine-N-oxide, tropine, and tropic acid. drugbank.comnih.govnih.gov A significant portion of the administered dose, ranging from 13% to 50%, is excreted as unchanged atropine in the urine. hhs.govdrugbank.comnih.gov

Studies utilizing radiolabeled atropine have provided a quantitative profile of its metabolic products. These investigations propose a metabolic pattern where, of the total dose administered, approximately 50% is excreted as unchanged atropine. fda.govwikipedia.orgnih.gov The remainder is accounted for by its metabolites. fda.govwikipedia.orgnih.gov No conjugate metabolites have been detected. wikipedia.orgnih.gov There is also evidence for stereoselective metabolism, where the pharmacologically active (-)-hyoscyamine enantiomer is preferentially metabolized. fda.govwikipedia.orgnih.gov

| Compound | Classification | Percentage of Excreted Dose in Urine (%) |

|---|---|---|

| Atropine | Parent Drug | ~50% |

| Noratropine | Metabolite | ~24% |

| Atropine-N-oxide | Metabolite | ~15% |

| Tropic acid | Metabolite | ~3% |

| Tropine | Metabolite | ~2% |

Influence of Co-administered Substances on Atropine Metabolism

The metabolism of atropine hydrobromide, primarily occurring in the liver, can be significantly influenced by the presence of other substances. The main metabolic pathway for atropine in humans is enzymatic hydrolysis, with a smaller portion of the drug undergoing oxidation and N-demethylation. researchgate.net Therefore, co-administered substances that affect the enzymes responsible for these biotransformations can alter atropine's pharmacokinetic profile.

Research has identified that a significant metabolic route for atropine is hydrolysis of its ester bond, a reaction catalyzed by esterases such as butyrylcholinesterase (BChE) and other carboxylesterases found in human plasma and liver. mdpi.com Although atropine is considered a poor substrate for BChE, this pathway is crucial for its breakdown. mdpi.com Consequently, substances that inhibit these esterases can impair atropine metabolism, leading to increased plasma concentrations and a prolonged effect.

A primary example of this interaction is with organophosphate pesticides. These compounds are known inhibitors of cholinesterases, including BChE, and have been shown to inhibit the metabolism of atropine. bioflux.com.ro This inhibition is a key consideration in toxicological contexts, as it can potentiate the effects of atropine when used as an antidote for organophosphate poisoning.

Beyond hydrolysis, atropine is also metabolized to a lesser extent into metabolites such as noratropine (via N-demethylation) and atropine-N-oxide. bioflux.com.ro The specific enzymes from the cytochrome P450 (CYP) family responsible for these oxidative pathways in humans have not been definitively identified in the reviewed literature. However, it is established that atropine undergoes metabolism by microsomal mono-oxygenase enzymes in the liver. researchgate.net Therefore, potent inducers or inhibitors of various CYP enzymes could theoretically influence the formation rate of these minor metabolites, although the clinical significance of such interactions remains to be fully elucidated.

Additionally, some drugs may alter the absorption of other orally administered agents by slowing gastrointestinal motility, an effect characteristic of anticholinergic compounds like atropine. springernature.com For instance, atropine has been found to decrease the rate of absorption of the antiarrhythmic drug mexiletine (B70256). springernature.com While this is a pharmacokinetic interaction, it affects absorption rather than metabolism directly.

The table below summarizes the known and potential influences of co-administered substances on atropine metabolism.

| Co-administered Substance/Class | Effect on Atropine Metabolism | Metabolic Pathway Affected |

| Organophosphate Pesticides | Inhibition | Enzymatic Hydrolysis (by Butyrylcholinesterase/Carboxylesterases) |

| Other Anticholinergic Agents | Potential for additive pharmacodynamic effects, direct metabolic interaction not established. | Not Applicable (Pharmacodynamic Interaction) |

| Mexiletine | Decreased rate of absorption (pharmacokinetic interaction, not metabolic). | Not Applicable (Absorption Interaction) |

| Potent CYP450 Inducers/Inhibitors | Theoretical potential to alter the formation of minor metabolites (e.g., noratropine). | Oxidative Pathways (Specific CYP enzymes not fully identified) |

Elimination and Excretion Studies

The elimination of atropine hydrobromide from the body occurs through a combination of hepatic metabolism and renal excretion. Understanding the characteristics of its excretion and its elimination half-life is fundamental to its pharmacokinetic profile.

Renal Excretion Characteristics of Atropine and its Metabolites

A substantial portion of an administered dose of atropine is excreted in the urine, both as the unchanged parent drug and as various metabolites. Studies have shown that between 13% and 60% of an atropine dose is excreted unchanged in the urine. researchgate.netspringernature.com

The major metabolites of atropine that have been identified in urine include:

Noratropine: This metabolite, formed through N-demethylation, accounts for approximately 24% of the dose found in urine. researchgate.net

Atropine-N-oxide: An oxidation product, it represents about 15% of the dose excreted renally. researchgate.net

Tropine: Resulting from the hydrolysis of the ester bond, tropine has been found to account for roughly 2% to 29% of the dose in urine. researchgate.netresearchgate.net

Tropic Acid: The other product of hydrolysis. researchgate.net

Research indicates that the renal plasma clearance of atropine is rapid, with values around 660 mL/min, suggesting that significant tubular secretion is involved in its renal elimination, in addition to glomerular filtration. researchgate.netnih.gov Furthermore, the renal clearance of atropine has been found to be dependent on urinary flow, implying that hydration status can influence the rate of its excretion. researchgate.netnih.gov

The following table details the urinary excretion of atropine and its primary metabolites as a percentage of the administered dose.

| Compound | Percentage of Dose Excreted in Urine |

| Unchanged Atropine | 13% - 60% |

| Noratropine | ~24% |

| Atropine-N-oxide | ~15% |

| Tropine | 2% - 29% |

Determination of Elimination Half-Life and Factors Influencing it

The elimination half-life (t½) of atropine, which is the time taken for the plasma concentration of the drug to reduce by half, is a critical pharmacokinetic parameter. For healthy adults, the elimination half-life of atropine is generally reported to be in the range of 2 to 4 hours. bioflux.com.ronih.gov However, this value can be significantly affected by several physiological and demographic factors.

Age is one of the most significant factors influencing atropine's half-life. The elimination half-life is more than doubled in children under the age of two and in elderly individuals (older than 65 years) compared to other age groups. springernature.com In geriatric patients, the half-life can be extended to 10 hours or more. mdpi.com This prolonged half-life in the very young and the elderly may be attributable to differences in distribution or a decreased rate of elimination. nih.gov

Gender has also been noted as a potential factor, with some evidence suggesting that the half-life of atropine may be slightly shorter in females than in males. mdpi.com However, other sources report no gender effect on the pharmacokinetics of atropine. springernature.com

Physiological conditions can also alter atropine's pharmacokinetics. For instance, exercise performed before or after intramuscular administration can decrease the clearance of atropine, potentially affecting its half-life. springernature.comnih.gov Pathological conditions such as renal insufficiency are also expected to extend the elimination half-life, given the significant role of the kidneys in its excretion. youtube.com

The table below summarizes the key factors that have been identified to influence the elimination half-life of atropine.

| Factor | Influence on Elimination Half-Life | Reported Half-Life Range |

| Healthy Adults | Baseline | 2 - 4 hours |

| Children (< 2 years) | Increased | More than double the adult half-life |

| Elderly (> 65 years) | Increased | 10 hours or more |

| Gender (Female vs. Male) | Potentially slightly shorter | Data is inconsistent |

| Exercise | Increased (due to decreased clearance) | Varies with timing and intensity |

| Renal Insufficiency | Increased | Varies with degree of impairment |

Pharmacokinetic Modeling and Non-Linear Dynamics Research

The pharmacokinetics of atropine have been shown to exhibit non-linear characteristics, particularly after intravenous administration. bioflux.com.rospringernature.com This non-linearity implies that pharmacokinetic parameters, such as clearance and volume of distribution, may change with the dose administered, meaning the drug does not follow a simple dose-proportional relationship.

Research has indicated that intravenous atropine follows a non-linear pharmacokinetic model at doses ranging from 0.5 mg to 4 mg. mdpi.com Similarly, after intramuscular administration of doses in the same range, the data suggest a non-linear (less than dose-proportional) relationship. nih.gov This non-linearity is also reflected in the plasma protein binding of atropine, which is approximately 44% and is saturable within the concentration range of 2 to 20 mcg/mL. springernature.com

Pharmacokinetic studies have often utilized a two-compartment model to describe the disposition of atropine in the body following intravenous administration. researchgate.netnih.gov This model accounts for an initial rapid distribution phase from the central compartment (blood) to peripheral tissues, followed by a slower elimination phase. The distribution kinetics of atropine have been suggested to be dose-dependent. researchgate.net

Integrated pharmacokinetic-pharmacodynamic (PK-PD) models have also been developed to simultaneously describe the time course of atropine concentrations and its physiological effects, such as changes in heart rate and saliva flow. nih.gov These models have revealed a significant delay of 7 to 8 minutes between drug administration and the observation of maximum effects, with the effects being non-linearly related to the amount of drug in the peripheral compartment. nih.gov This suggests that the time course of the central nervous system effects of atropine is not primarily limited by its pharmacokinetics. nih.gov

The plasma concentration decay of atropine after intravenous administration is described as biexponential, which is consistent with a two-compartment model, showing a rapid initial removal from circulation followed by a slower decrease. nih.gov

Advanced Analytical Methodologies for Atropine Hydrobromide Research

Chromatographic Techniques and Their Applications

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation and quantification of atropine (B194438) and its related substances. Various chromatographic techniques, from traditional thin-layer methods to advanced high-pressure liquid systems, are employed to analyze this compound, each offering distinct advantages in research and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of atropine. The development of a reliable HPLC method involves the careful optimization of several parameters to achieve adequate separation and quantification. Reversed-phase (RP-HPLC) methods are common, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development often focuses on selecting an appropriate column, such as a C18 column, and optimizing the mobile phase composition. For instance, an isocratic RP-HPLC method was developed using a mobile phase of methanol (B129727) and 5 mmol potassium dihydrogen phosphate (B84403) buffer (50:50, v/v) with a flow rate of 1 mL/min and UV detection at 264 nm researchgate.net. Another method for separating atropine and its impurities employed a Phenomenex Kinetex C18 column with a gradient mobile phase consisting of a pH 2.50 buffer and acetonitrile (B52724), a flow rate of 2.0 ml/min, and UV detection at 210nm abap.co.inabap.co.in. The compendial USP 37 HPLC method requires an isocratic run with a mobile phase containing tetrabutylammonium (B224687) hydrogen sulfate (B86663) and acetonitrile at a pH of 5.5 scirp.orgscirp.org.

Validation of these methods is performed according to ICH guidelines to ensure they are fit for purpose. Key validation parameters include specificity, precision, linearity, ruggedness, and robustness abap.co.in. For one validated method, the limit of detection (LOD) and limit of quantification (LOQ) for atropine sulphate were found to be 23.07 ng/mL and 69.91 ng/mL, respectively researchgate.net.

| Parameter | Method 1 abap.co.inabap.co.in | Method 2 researchgate.net | Method 3 (USP 37) scirp.orgscirp.org |

|---|---|---|---|

| Column | Phenomenex Kinetex C18 (250x4.6mm, 5µm) | C18 | C18 (250x4.6mm, 5µm) |

| Mobile Phase | Gradient: Channel A (pH 2.50 buffer:acetonitrile, 950:50) and Channel B (pH 2.50 buffer:acetonitrile, 200:800) | Isocratic: Methanol:5 mmol potassium dihydrogen phosphate buffer (50:50, v/v) | Isocratic: 5.1 g tetrabutylammonium hydrogen sulfate with 50 mL acetonitrile, diluted to 1 L with Acetate buffer (pH 5.5) |

| Flow Rate | 2.0 mL/min | 1.0 mL/min | 2.0 mL/min |

| Detection | UV at 210 nm | UV at 264 nm | UV/Visible |

| Column Temperature | 50°C | Not Specified | 25°C |

| Retention Time | Not Specified | 4.797 min | ~40 min for run |

Ultra High-Performance Liquid Chromatography (UHPLC) for Compound and Impurity Analysis

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technique utilizes columns with smaller particle sizes (typically under 2 µm), which allows for operation at higher pressures and flow rates without sacrificing separation efficiency.

For atropine analysis, UHPLC has proven highly effective for separating the active compound from its major impurities and degradation products, such as tropic acid, apoatropine (B194451), and atropic acid scirp.org. A key advantage is the drastic reduction in analysis time. While a traditional HPLC method might require 40 to over 70 minutes to resolve atropine and its related substances, a developed UHPLC method can achieve the same, or better, separation in just 8 minutes scirp.orgscirp.org.

One validated UHPLC method utilizes a Waters Acquity BEH C18 column (1.7 µm, 2.1 × 100 mm) with a gradient elution of mobile phases consisting of 0.1% phosphoric acid in water (Solvent A) and a mixture of 0.1% phosphoric acid, 90% acetonitrile, and 10% water (Solvent B) scirp.orgscirp.org. This method demonstrated linearity over a concentration range of 50 µg/mL to 250 µg/mL with a correlation coefficient greater than 0.999 scirp.org. The LOD and LOQ were determined to be 3.9 µg/ml and 13.1 µg/ml, respectively scirp.orgscirp.org. The enhanced resolution of UHPLC allows for the simultaneous analysis of a wide range of impurities, including noratropine, tropic acid, and apoatropine HCl scirp.org.

| Parameter | Conventional HPLC (USP 37) | Developed UHPLC |

|---|---|---|

| Total Analysis Time | 40 - 70+ minutes | 8 minutes |

| Column Particle Size | 5 µm | 1.7 µm |

| Retention Time (Tropic Acid) | ~18 min | ~1.5 min |

| Retention Time (Apoatropine HCl) | ~26 min | ~3 min |

| Retention Time (Atropic Acid) | ~72 min | ~3 min |

Thin Layer Chromatography (TLC) in Tropane (B1204802) Alkaloid Analysis

Thin Layer Chromatography (TLC) is a valuable technique for the qualitative analysis and preliminary screening of tropane alkaloids, including atropine slideshare.net. It is a simple, rapid, and cost-effective method for identifying compounds by comparing their retention factor (Rf) values with those of standards. For tropane alkaloid analysis, silica (B1680970) gel is commonly used as the stationary phase nih.gov.

Various mobile phase systems have been developed to achieve effective separation. One such system consists of toluene, ethyl acetate, and diethylamine (B46881) in a 70:20:10 ratio slideshare.net. In another study, a mobile phase of methanol, acetic acid, and ammonia (B1221849) (50/45/5 v/v/v) was used on silica gel plates nih.gov. After development, the spots are visualized, often using Dragendorff's reagent, which produces characteristic orange or brown spots for alkaloids nahrainuniv.edu.iq. UV radiation can also be used for detection nahrainuniv.edu.iq.

The application of micro-TLC techniques, such as High-Performance Thin Layer Chromatography (HPTLC) and Electro-Thin-Layer Chromatography (ETLC), has been investigated to improve separation efficiency and reduce analysis time and solvent consumption nih.gov. ETLC, in particular, has been shown to be a highly efficient separation method for tropane alkaloids under specific conditions nih.gov.

| Stationary Phase | Mobile Phase (v/v/v) | Reported Rf of Atropine | Detection Method |

|---|---|---|---|

| Silica Gel | Toluene:Ethyl Acetate:Diethylamine (70:20:10) | 0.74 | Dragendorff's Reagent |

| Silica Gel | Methanol:Acetic Acid:Ammonia (50:45:5) | Not specified | Not specified |

| Alumina | Chloroform | Not specified | Dragendorff's Reagent |

| Silica Gel | Solvent System (a) - Not specified | 0.74 (Standard), 0.72 (Extracted) | UV Radiation (bright blue) |

| Silica Gel | Solvent System (b) - Not specified | 0.82 (Standard), 0.81 (Extracted) | UV Radiation (bright blue) |

Micellar Electrokinetic Chromatography for Separation Science

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the utility of capillary electrophoresis (CE) to neutral molecules wikipedia.org. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase wikipedia.orgnih.gov. Separation is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase wikipedia.orgnih.gov.